molecular formula C15H24OS B3846538 1-[3-(isopropylthio)propoxy]-2,3,5-trimethylbenzene

1-[3-(isopropylthio)propoxy]-2,3,5-trimethylbenzene

Cat. No. B3846538
M. Wt: 252.4 g/mol
InChI Key: JKLORFWTVNCATG-UHFFFAOYSA-N
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Description

Organic compounds like “1-[3-(isopropylthio)propoxy]-2,3,5-trimethylbenzene” are typically characterized by their molecular structure which includes carbon atoms connected by covalent bonds, and may include other elements like hydrogen, oxygen, sulfur, nitrogen, and more .


Synthesis Analysis

The synthesis of such compounds often involves techniques like coupling reactions (e.g., Suzuki–Miyaura coupling) . The exact synthesis pathway would depend on the specific structure and functional groups present in the molecule.


Molecular Structure Analysis

The molecular structure of organic compounds is typically determined using techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. Common reactions might include substitutions, additions, eliminations, and rearrangements .


Physical And Chemical Properties Analysis

The physical and chemical properties of organic compounds like this one can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with certain reagents .

Mechanism of Action

The mechanism of action of an organic compound depends on its chemical structure and the nature of its interaction with other molecules. For example, some compounds might act as inhibitors for certain enzymes, while others might interact with cell membranes or DNA .

Safety and Hazards

The safety and hazards associated with an organic compound depend on its specific chemical structure and properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and precautions for use .

Future Directions

The future directions in the study of such organic compounds could involve exploring their potential applications in various fields like medicine, materials science, and environmental science. This could involve studying their biological activity, their potential use in the synthesis of new materials, or their environmental impact .

properties

IUPAC Name

1,2,5-trimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24OS/c1-11(2)17-8-6-7-16-15-10-12(3)9-13(4)14(15)5/h9-11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLORFWTVNCATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCSC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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